molecular formula C14H28 B078327 Tetradec-7-ene CAS No. 10374-74-0

Tetradec-7-ene

Cat. No. B078327
CAS RN: 10374-74-0
M. Wt: 196.37 g/mol
InChI Key: UBDIXSAEHLOROW-UHFFFAOYSA-N
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Patent
US07276616B2

Procedure details

Reactions were carried out in a 100 ml three-necked flask fitted with a reflux condenser, thermometer and septum. The reflux condenser was connected to a cooling bath to ensure a constant flow of chilled water through the jacket, thereby preventing loss of octene. The top of the condenser was connected to a cold trap and bubbler in order to monitor liquid losses and gas emissions. The thermometer was positioned below the level of the reaction solution to ensure correct temperature monitoring. The reaction flask was purged with argon to ensure removal of oxygen. The reagents [EP or PCy3, RuCl3.xH2O and 1,4-butynedioldiacetate (BDD) and 1-octene)] were added to the flask under inert conditions, then a slow hydrogen sparge (2 bubbles per second) was started and maintained during the reaction. The reaction mixture was heated, with stirring, to the desired temperature. Samples were taken at regular intervals with a syringe through the septum and quenched with a mixture of toluene and two drops of t-butylhydroperoxide. Samples were analyzed by GC using a Pona column. Unless otherwise stated, 20 ml of octene was employed in all experiments, and catalyst, solvent and additive amounts were calculated relative to this. Octadecane in an amount of 0.5 ml was used as internal standard. The conversion percentages (as molar %) of 1-octene to 7-tetradecene are provided in FIGS. 1 and 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>O>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH:8][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reactions were carried out in a 100 ml three-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The reflux condenser was connected to a cooling bath
CUSTOM
Type
CUSTOM
Details
The top of the condenser was connected to a cold trap
CUSTOM
Type
CUSTOM
Details
The reaction flask was purged with argon
CUSTOM
Type
CUSTOM
Details
removal of oxygen
ADDITION
Type
ADDITION
Details
xH2O and 1,4-butynedioldiacetate (BDD) and 1-octene)] were added to the flask under inert conditions
CUSTOM
Type
CUSTOM
Details
a slow hydrogen sparge (2 bubbles per second)
TEMPERATURE
Type
TEMPERATURE
Details
maintained during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
Samples were taken at regular intervals with a syringe through the septum
CUSTOM
Type
CUSTOM
Details
quenched with a mixture of toluene and two drops of t-butylhydroperoxide

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCC
Name
Type
product
Smiles
CCCCCCC=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.